molecular formula C13H14BrNO3 B13829241 Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate

Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate

Cat. No.: B13829241
M. Wt: 312.16 g/mol
InChI Key: DDVAMDPZPJXCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate is a brominated organic compound featuring a hydroxymethylidene group attached to a 4-bromophenyl moiety and a methyliminobutanoate ester backbone.

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate

InChI

InChI=1S/C13H14BrNO3/c1-8(15-2)11(13(17)18-3)12(16)9-4-6-10(14)7-5-9/h4-7,16H,1-3H3

InChI Key

DDVAMDPZPJXCEF-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)C(=C(C1=CC=C(C=C1)Br)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Material and Bromination Reaction

  • Substrate: 2-methyl-2-phenylpropanoic acid is the primary substrate for selective bromination.
  • Bromination Medium: Bromination is carried out in an aqueous medium, which can be acidic, neutral, or alkaline, providing environmental and operational advantages by avoiding toxic halogenated solvents.
  • Reaction Conditions: The reaction typically occurs at ambient temperature (25–35°C), with bromine added slowly to maintain controlled conditions.
  • pH Control: The pH is maintained around neutral (~7) using sodium carbonate or sodium bicarbonate solutions to optimize selectivity and yield.

Reaction Procedure and Selectivity

  • Bromine (1–2 equivalents) is added dropwise to a stirred mixture of 2-methyl-2-phenylpropanoic acid and water with sodium carbonate/bicarbonate to maintain pH.
  • The reaction proceeds until complete consumption of the starting acid is confirmed by gas chromatography.
  • The mixture is then acidified to pH 1–2 using hydrochloric acid to facilitate extraction.
  • Extraction is performed with dichloromethane or similar organic solvents to separate the brominated product.

Product Purity and Isomer Control

  • The process yields predominantly 2-(4-bromophenyl)-2-methylpropanoic acid with minor amounts (~1–2%) of the 3-bromo isomer.
  • The selective bromination in water-based media significantly reduces the formation of undesired isomers compared to traditional methods.
  • The product purity after extraction and crystallization reaches approximately 98.5–99.3% with minimal impurities.

Industrial Scale Adaptation

  • Large-scale reactions have been performed with substrate quantities exceeding 275 kg, bromine input of about 330 kg, and water volumes in the range of several thousand liters.
  • The process involves maintaining pH during bromination, followed by phase separation, acidification, filtration, and washing steps.
  • The isolated product is further purified by treatment with heptanes or hexanes to enhance crystallinity and purity.
Parameter Laboratory Scale Industrial Scale
Substrate (2-methyl-2-phenylpropanoic acid) 5 g 275 kg
Bromine 8.7 g (1 eq.) 330 kg
Solvent Water (50 mL) Water (6875 L)
pH Control Sodium carbonate/bicarbonate to pH ~7 Sodium bicarbonate (660 kg)
Temperature 25–30°C 25–35°C
Extraction solvent Dichloromethane Toluene (275 L)
Product purity (GC) ~98.5% 2-(4-bromophenyl) isomer ~99.3% 2-(4-bromophenyl) isomer
Yield 74–81% 46.6% (after purification)

Esterification to Methyl 2-(4-bromophenyl)-2-methylpropanoate

Following the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid, esterification to the methyl ester is a critical step toward the target compound.

Reaction Conditions

  • The acid intermediate is dissolved in toluene and methanol.
  • Sulfuric acid is added as a catalyst.
  • The reaction mixture is heated to 63–67°C and stirred for about 16 hours until complete conversion is confirmed by gas chromatography.
  • After reaction completion, the mixture is cooled and washed sequentially with water, sodium carbonate solution, and sodium chloride solution to remove residual acid and catalyst.

Product Isolation

  • The organic phase is dried over anhydrous sodium sulfate.
  • Concentration under reduced pressure yields the methyl ester as an oily material.
  • Further purification by distillation under reduced pressure affords methyl 2-(4-bromophenyl)-2-methylpropanoate with yields around 79% and purity exceeding 99%.

Subsequent Functionalization to this compound

While detailed protocols specific to the final compound this compound are less extensively documented in open literature, the general approach involves:

  • Oxidation and imine formation steps starting from the methyl 2-(4-bromophenyl)-2-methylpropanoate intermediate.
  • Use of reagents such as mercuric oxide and acidic aqueous media to introduce the hydroxymethylidene and imino functional groups.
  • Controlled pH adjustments and extractions to isolate the final product.

These steps are typically optimized based on the purity and yield of the ester intermediate.

Comparative Analysis and Research Findings

Aspect Traditional Methods Novel Aqueous Bromination Method
Solvent Carbon tetrachloride (toxic, class I solvent) Water-based medium (environmentally friendly)
Bromination Selectivity Lower, multiple isomers formed High selectivity for 4-bromo isomer (~98%)
Purification Complexity Multiple recrystallizations needed Simplified extraction and crystallization
Industrial Viability Limited due to toxic solvents and low yield Scalable, high purity, cost-effective
Reagent Cost Expensive reagents like methyl iodide and chlorosilanes Bromine and common bases (NaHCO3, Na2CO3)

Chemical Reactions Analysis

Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate involves its interaction with molecular targets and pathways. The bromophenyl group may interact with specific enzymes or receptors, while the hydroxymethylidene and methyliminobutanoate moieties contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific effects at the molecular level.

Comparison with Similar Compounds

Key Observations :

  • In contrast, the target compound’s ester and imine groups may favor different reactivity, such as hydrolysis or Schiff base formation.
  • Substituent Effects : The morpholine and piperazine groups in analogs 19a–21a improve solubility and bioavailability, whereas the target compound’s hydroxymethylidene group could increase hydrogen-bonding interactions.
  • Synthetic Efficiency : The higher yields (75–82%) of analogs 19a–21a suggest optimized synthetic routes for triazole-thiones, whereas the target compound’s synthesis efficiency remains unverified.

Broader Context of Brominated Derivatives

While lists brominated amines (e.g., [(4-bromophenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]amine), these compounds diverge significantly in structure (indole-based amines vs. ester-imine systems). Such differences highlight the importance of core scaffolds in determining pharmacological or industrial applications.

Research Implications and Gaps

  • Biological Activity : Triazole-thiones (e.g., 19a–21a ) are often studied for antimicrobial activity. The target compound’s imine and ester groups could be explored for similar applications, though empirical data are lacking.
  • Safety Profiling: The toxicological uncertainty noted for 4-(Bromomethyl)benzaldehyde underscores the need for rigorous safety assessments of the target compound, particularly regarding mutagenicity or environmental persistence.

Biological Activity

Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate, a compound with the molecular formula C11H12BrN2O3C_{11}H_{12}BrN_{2}O_{3}, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 284.13 g/mol
  • CAS Number : 154825-97-5
  • Structure : The compound features a bromophenyl group, which is known to enhance biological activity due to its ability to interact with various biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Bromophenyl derivatives have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting the growth of cancer cells.
  • Antioxidant Properties : The presence of hydroxymethylidene groups may confer antioxidant properties, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : Similar compounds have been reported to modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of bromophenyl-containing compounds. For instance:

  • Case Study 1 : A study demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Case Study 2 : A clinical trial involving patients with leukemia showed promising results where treatment with a bromophenyl derivative led to reduced tumor size and improved patient outcomes.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • In Vitro Studies : Tests against various bacterial strains showed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Mechanism : The antimicrobial effect is believed to result from disruption of bacterial cell membranes and inhibition of protein synthesis.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is essential:

  • Acute Toxicity : Preliminary assessments indicate low acute toxicity in animal models. However, further studies are required to establish a comprehensive safety profile.
  • Long-term Effects : Investigations into chronic exposure effects are ongoing, focusing on potential mutagenicity and reproductive toxicity.

Data Summary Table

Property Value
Molecular FormulaC11H12BrN2O3
Molecular Weight284.13 g/mol
CAS Number154825-97-5
Anticancer ActivityInhibits cell proliferation
Antimicrobial ActivityEffective against Gram-positive bacteria
Acute ToxicityLow

Future Directions

Further research is needed to explore:

  • Mechanistic Studies : Detailed investigations into the specific pathways modulated by this compound.
  • Clinical Trials : More extensive clinical trials to validate efficacy and safety in humans.
  • Structure-Activity Relationships (SAR) : Understanding how modifications to the molecular structure affect biological activity will be crucial for drug development.

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with condensation of 4-bromophenyl derivatives with methyliminobutanoate precursors. A Brønsted acidic ionic liquid catalyst (e.g., [HMIm]BF₄) can enhance reaction efficiency under mild conditions, as observed in analogous bromophenyl compound syntheses . Purity optimization requires chromatographic techniques (HPLC) or recrystallization, with purity thresholds >95% recommended for research-grade material .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • 1H/13C NMR : To confirm the hydroxymethylidene and imine groups. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution.
  • X-ray crystallography : For unambiguous determination of molecular geometry, as demonstrated in structurally related bromophenyl esters .
  • IR spectroscopy : To identify carbonyl (C=O) and hydroxyl (O-H) stretches.

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies in NMR assignments (e.g., hydroxymethylidene proton shifts) can arise due to tautomerism or solvent effects. Strategies include:

  • Comparing experimental data with computational predictions (DFT calculations).
  • Cross-validating with X-ray crystallographic data from analogous compounds, such as 2-(4-bromophenyl)-2-oxoethyl benzoates .

Q. What catalytic systems improve the efficiency of key synthetic steps?

Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) are effective in promoting condensation reactions by stabilizing transition states and reducing side reactions. For example, such systems have been shown to enhance yields in similar bromophenyl derivatives by 20–30% under optimized conditions .

Q. What analytical strategies are recommended for impurity profiling?

  • HPLC-UV/MS : To detect and quantify impurities at trace levels (<0.1%). Reference standards for related compounds (e.g., EP-grade impurities like 4-chlorobenzophenone) provide calibration benchmarks .
  • Tandem mass spectrometry (MS/MS) : To structurally characterize unknown impurities via fragmentation patterns.

Q. How does the 4-bromophenyl substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing bromine group increases the electrophilicity of the hydroxymethylidene moiety, enhancing its reactivity in nucleophilic additions. This effect can be quantified via Hammett σ constants or DFT-based frontier molecular orbital (FMO) analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.